L-Valyl-L-tyrosyl-L-alanylglycine
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Overview
Description
L-Valyl-L-tyrosyl-L-alanylglycine is a synthetic peptide composed of the amino acids valine, tyrosine, alanine, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-L-alanylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (alanine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine and valine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-tyrosyl-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed
Oxidation: Dityrosine-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
L-Valyl-L-tyrosyl-L-alanylglycine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Valyl-L-tyrosyl-L-alanylglycine depends on its specific biological activity. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific application and biological activity of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-L-valyl-L-prolyl-L-leucine
- L-Valyl-L-tyrosine
- L-Alanyl-L-phenylalanyl-L-alanylglycine
Uniqueness
L-Valyl-L-tyrosyl-L-alanylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of valine, tyrosine, alanine, and glycine residues may confer unique structural features and biological activities compared to other peptides with different sequences.
Properties
CAS No. |
921207-19-4 |
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Molecular Formula |
C19H28N4O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C19H28N4O6/c1-10(2)16(20)19(29)23-14(8-12-4-6-13(24)7-5-12)18(28)22-11(3)17(27)21-9-15(25)26/h4-7,10-11,14,16,24H,8-9,20H2,1-3H3,(H,21,27)(H,22,28)(H,23,29)(H,25,26)/t11-,14-,16-/m0/s1 |
InChI Key |
NTZNCIMRSGYMHD-PJODQICGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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